Hexitol
Overview
Description
Hexitol, also known as hexanehexol, is a polyhydric alcohol with the molecular formula C6H14O6. It is a sugar alcohol derived from hexose sugars and is commonly found in nature. This compound is known for its sweet taste and is used in various applications, including food, pharmaceuticals, and cosmetics.
Mechanism of Action
Target of Action
Hexitol primarily targets nucleic acids, specifically RNA sequences or target proteins . It is extensively used in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .
Mode of Action
This compound interacts with its targets by forming thermodynamically and metabolically stable helical structures via self- or cross-pairing with natural complements . This interaction modulates gene expression or impedes protein function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the degradation of hexitols in bacteria . The hexitols enter the cell via a specific phosphotransferase system, and the first intracellular species is the 6-phospho-derivative . This sugar alcohol phosphate then becomes the substrate for a dehydrogenase that oxidizes its 2-alcohol group to a keto group .
Pharmacokinetics
It is known that chemically modified nucleic acids like this compound face challenges such as high renal filtration rates leading to quick excretion, and sensitivity to cellular nucleases contributing to rapid degradation .
Result of Action
The result of this compound’s action is the modulation of gene expression or the impediment of protein function . This can have significant effects at the molecular and cellular levels, driving many advances in biotechnology and medicine .
Action Environment
The action of this compound is influenced by environmental factors. For instance, this compound nucleic acid (HNA) has shown remarkable stability in vitro as well as low toxicity of the monomers in cell cultures . .
Biochemical Analysis
Biochemical Properties
Hexitol plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is phosphorylated by specific phosphotransferase systems upon entering bacterial cells, resulting in this compound-6-phosphate . This phosphorylated form is then acted upon by dehydrogenases, which oxidize the alcohol group to a keto group, producing intermediates that enter central metabolic pathways . These interactions highlight the importance of this compound in energy production and metabolic regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound serves as a carbon and energy source, supporting growth and proliferation . It also affects the expression of genes involved in carbohydrate metabolism, thereby modulating the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by altering the levels of key metabolites and intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, this compound-6-phosphate binds to dehydrogenases, facilitating the oxidation of the alcohol group to a keto group . This reaction is crucial for the subsequent entry of this compound-derived intermediates into central metabolic pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of alditols and the central metabolic pathways of glycolysis and gluconeogenesis . It interacts with enzymes such as this compound dehydrogenases and phosphotransferases, which facilitate its conversion into key metabolic intermediates. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In bacterial cells, this compound enters via phosphotransferase systems, which phosphorylate it to this compound-6-phosphate . This phosphorylated form is then distributed to various cellular compartments, where it participates in metabolic reactions. The localization and accumulation of this compound can affect its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexitol can be synthesized through the hydrogenation of hexose sugars such as glucose and fructose. The process involves the reduction of the aldehyde or ketone group in the sugar molecule to a hydroxyl group. This reaction is typically carried out in the presence of a metal catalyst, such as nickel, under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of glucose. The process involves dissolving glucose in water and then subjecting it to hydrogen gas in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures (around 120-150°C) and high pressures (50-100 atm) to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions: Hexitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hexaric acid using strong oxidizing agents such as nitric acid.
Reduction: this compound can be reduced to form hexane using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens, using appropriate reagents.
Major Products Formed:
Oxidation: Hexaric acid
Reduction: Hexane
Substitution: Halogenated hexitols
Scientific Research Applications
Hexitol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a starting material for the synthesis of various chemical compounds.
- Employed in the study of stereochemistry and conformational analysis.
Biology:
- Utilized in the development of biomolecules and biopolymers.
- Acts as a cryoprotectant in biological samples.
Medicine:
- Used as an excipient in pharmaceutical formulations.
- Investigated for its potential use in drug delivery systems.
Industry:
- Employed as a sweetener in food products.
- Used in the production of cosmetics and personal care products.
Comparison with Similar Compounds
Hexitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it has unique properties that make it distinct:
Sorbitol: Similar in structure to this compound but has different stereochemistry.
Mannitol: Another hexose-derived sugar alcohol with different physical properties.
Xylitol: A pentose-derived sugar alcohol with a different molecular structure.
This compound’s unique combination of chemical stability, sweetness, and biocompatibility makes it a valuable compound in various applications.
Properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
Record name | Hexitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Iditol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Sorbitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydroxyhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dulcitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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